Exendin-4 (3-39)
CAS No.: 196109-31-6
Cat. No.: VC21257993
Molecular Formula: C176H272N46O58S
Molecular Weight: 3992 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196109-31-6 |
---|---|
Molecular Formula | C176H272N46O58S |
Molecular Weight | 3992 g/mol |
IUPAC Name | (4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1 |
Standard InChI Key | ZCYIPGKMSDDSFW-TYVQEZQOSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition
Exendin-4 (3-39) has a molecular weight of 3992.47 daltons . This truncated peptide retains most of the structural elements of the parent Exendin-4 molecule but lacks the first two N-terminal amino acids, which proves critical to its functional properties. The full Exendin-4 sequence consists of 39 amino acids with the structure HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS, where the terminal serine is amidated .
The truncated Exendin-4 (3-39) therefore possesses the sequence EGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS. This structural modification may seem minor, but it fundamentally alters the peptide's interaction with the GLP-1 receptor, converting it from an agonist to an antagonist.
Available Formulations
Exendin-4 (3-39) is commercially available in various formulations for research purposes. These include the standard peptide form as well as the amidated trifluoroacetate salt version . The amidated form may offer enhanced stability and altered pharmacokinetic properties compared to the non-amidated variant. Commercial preparations typically offer purity levels of ≥90%, ensuring reliable results in research applications .
Structure-Function Relationship
The relationship between structure and function in Exendin-4 and its derivatives is of particular interest. The full-length Exendin-4 contains a helical region that interacts with the extracellular N-terminal domain (NTD) of the GLP-1 receptor, while its C-terminal extension with a tryptophan cage enhances binding affinity . The truncation to create Exendin-4 (3-39) likely modifies these interactions, resulting in the shift from agonist to antagonist activity.
Pharmacological Properties
Receptor Binding and Mechanism of Action
Exendin-4 (3-39) is primarily characterized as a potent GLP-1 receptor antagonist . This stands in stark contrast to the full-length Exendin-4, which functions as a high-affinity GLP-1 receptor agonist with a dissociation constant (Kd) of 136 pM . The antagonistic properties of Exendin-4 (3-39) make it valuable for blocking GLP-1 receptor signaling in experimental settings.
Physiological Effects
The antagonistic properties of Exendin-4 (3-39) at GLP-1 receptors suggest potential effects on glucose metabolism and insulin secretion that oppose those of the full-length Exendin-4. While full-length Exendin-4 potentiates glucose-induced insulin secretion in isolated rat islets and protects against glutamate-induced neurotoxicity , Exendin-4 (3-39) would be expected to block these effects.
Understanding these opposing actions provides valuable insights into GLP-1 receptor signaling pathways and their roles in metabolic regulation. This antagonistic property makes Exendin-4 (3-39) particularly useful in research settings where blockade of GLP-1 receptor signaling is desired to elucidate physiological mechanisms.
Research Applications and Significance
Experimental Uses
Exendin-4 (3-39) serves as an important research tool for investigating GLP-1 receptor functions. As a GLP-1 receptor antagonist, it enables researchers to block GLP-1 signaling pathways selectively, helping to elucidate the physiological roles of these pathways in various tissues and organs.
The peptide has applications in diabetes research, where it can be used to study the mechanisms of incretin-based therapies. By blocking GLP-1 receptors, researchers can assess the extent to which various physiological effects are mediated through these receptors versus other pathways.
Comparative Studies with Related Compounds
Research involving Exendin-4 (3-39) often includes comparative studies with the full-length Exendin-4 and other GLP-1 receptor ligands. These comparisons provide valuable insights into structure-function relationships and the specific structural elements required for receptor activation versus antagonism.
Full-length Exendin-4 has been extensively studied for its neuroprotective properties, including protection against glutamate-induced neurotoxicity and reduction of neuroinflammation with enhancement of long-term potentiation . Comparative studies with Exendin-4 (3-39) can help determine whether these effects are strictly dependent on GLP-1 receptor activation or involve other mechanisms.
Central Nervous System Distribution
Recent research has examined the brain distribution of various Exendin-4 analogues, including lipidated forms . While specific information about Exendin-4 (3-39) distribution is limited in the provided search results, understanding the distribution patterns of Exendin-4 derivatives provides context for interpreting potential central effects of these compounds.
Studies have shown differential distribution of Exendin-4 derivatives in circumventricular organs such as the median eminence, area postrema, vascular organ of the lamina terminalis, and subfornical organ . These findings have implications for understanding how these compounds might influence central regulation of metabolism and other physiological processes.
Property | Specification |
---|---|
Molecular Weight | 3992.47 daltons |
Purity | ≥90% (HPLC) |
Format | Solid |
Solubility | Water soluble |
These specifications ensure reliability and reproducibility in research applications. The high purity level is particularly important for studies requiring precise quantification of pharmacological effects.
Research Applications
Commercial preparations of Exendin-4 (3-39) are marketed for research in various fields, including:
Research Area | Relevance |
---|---|
Diabetes | GLP-1 receptor signaling and insulin secretion |
Endocrinology & Metabolism | Glucose homeostasis and metabolic regulation |
Neuroscience | Potential neuroprotective mechanisms |
Behavioral Neuroscience | Effects on feeding behavior and energy homeostasis |
Metabolic Diseases | Potential therapeutic targets |
The versatility of Exendin-4 (3-39) as a research tool is reflected in this broad range of applications .
Future Research Directions
Unresolved Questions
Several important questions about Exendin-4 (3-39) remain to be fully addressed in future research:
-
The apparent discrepancy between reports of Exendin-4 (3-39) as a GLP-1 receptor antagonist versus showing agonist properties under certain conditions requires clarification.
-
The precise structural basis for the shift from agonist to antagonist activity when comparing full-length Exendin-4 to Exendin-4 (3-39) merits further investigation.
-
The potential for Exendin-4 (3-39) to serve as a template for developing novel GLP-1 receptor antagonists with improved pharmacokinetic properties represents an interesting avenue for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume